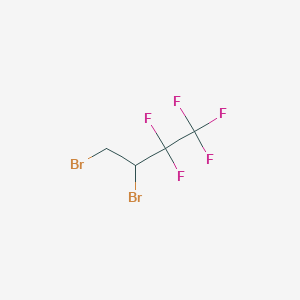

3,4-Dibromo-1,1,1,2,2-pentafluorobutane

描述

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) and Brominated Flame Retardants (BFRs) Literature

Due to its chemical structure, 3,4-Dibromo-1,1,1,2,2-pentafluorobutane can be considered in the context of both per- and polyfluoroalkyl substances (PFAS) and brominated flame retardants (BFRs). The pentafluoroethyl group is a hallmark of certain PFAS, a diverse group of synthetic chemicals known for their resistance to heat, water, and oil. nih.gov While not a classically defined long-chain PFAS, its fluorinated nature warrants consideration within this class of compounds.

Simultaneously, the presence of two bromine atoms suggests a potential relationship to brominated flame retardants (BFRs). BFRs are organobromine compounds added to various materials to inhibit combustion. cymitquimica.com Although there is no direct evidence in the reviewed literature of this compound being used as a flame retardant, its structural similarity to other brominated compounds makes this a plausible area of investigation.

Significance of this compound in Contemporary Chemical Science

The contemporary significance of this compound appears to lie primarily in its potential as a synthetic building block in organic chemistry. The presence of multiple reactive sites—the carbon-bromine bonds—allows for a variety of chemical transformations. These could include dehydrobromination to form alkenes, substitution reactions to introduce other functional groups, or participation in coupling reactions to build more complex molecular architectures.

The introduction of a pentafluoroethyl group into a molecule can significantly alter its physical and chemical properties, such as lipophilicity and metabolic stability. thermofisher.com Therefore, this compound could serve as a valuable intermediate for the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. thermofisher.com

Historical Perspectives on Butane-Based Halogenated Compounds

The study of halogenated butanes is part of the broader history of organic chemistry. The simple hydrocarbon, butane (B89635), exists as two isomers: n-butane and isobutane. britannica.comacs.org The halogenation of these alkanes, particularly chlorination and bromination, has been a subject of research for many decades, contributing to the fundamental understanding of free-radical substitution reactions. pcc.euscbt.com

The development of fluorinated organic compounds gained significant momentum in the 20th century, driven by the need for new materials with unique properties, such as refrigerants and stable polymers. The synthesis of specifically substituted fluorinated butanes represents a more modern area of research, focusing on creating complex molecules with tailored properties for advanced applications. While the specific history of this compound is not well-documented in readily available literature, its existence is a testament to the ongoing exploration and synthesis of novel halogenated hydrocarbons.

Data on this compound

Below are tables summarizing some of the known properties of this compound and a related compound for comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 378-69-8 | cymitquimica.com |

| Molecular Formula | C4H3Br2F5 | cymitquimica.com |

| Molecular Weight | 305.87 g/mol | thermofisher.com |

| Physical Form | Liquid | thermofisher.com |

| Purity | 97% | thermofisher.com |

Table 2: Comparative Data of a Related Dibromofluorobutane

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 1,4-dibromo-1,1,2,2-tetrafluorobutane | C4H4Br2F4 | 287.876 g/mol | 18599-20-7 |

Structure

3D Structure

属性

IUPAC Name |

3,4-dibromo-1,1,1,2,2-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKIMNKTUXHNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378818 | |

| Record name | 3,4-dibromo-1,1,1,2,2-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-69-8 | |

| Record name | 3,4-dibromo-1,1,1,2,2-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 378-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dibromo 1,1,1,2,2 Pentafluorobutane

Precursor Synthesis and Derivatization Approaches

The synthesis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane fundamentally relies on the availability of a suitable pentafluorobutane scaffold. The strategic introduction of bromine atoms onto this fluorinated backbone is the final key step.

Synthesis of Pentafluorobutane Scaffolds

The primary precursor for the synthesis of this compound is 1,1,1,2,2-pentafluorobutane. chemspider.comnih.gov The synthesis of such highly fluorinated alkanes often involves the hydrofluorination of chlorinated precursors. While specific industrial-scale synthesis routes for 1,1,1,2,2-pentafluorobutane are not extensively published in open literature, analogous processes for similar compounds, such as 1,1,1,3,3-pentafluorobutane, shed light on the potential methodologies. These methods typically involve the reaction of a polychlorinated butane (B89635) with hydrogen fluoride (B91410) (HF) at elevated temperatures and pressures, often in the presence of a fluorination catalyst.

Another plausible route to a suitable precursor is through the addition of a pentafluoroethyl group to a two-carbon synthon. For instance, the reaction of a pentafluoroethyl-metal species with ethylene (B1197577) oxide could, after subsequent transformations, yield the desired pentafluorobutane backbone.

Alternatively, a precursor alkene, such as 3,3,4,4,4-pentafluorobut-1-ene, could be synthesized. The subsequent addition of bromine across the double bond would directly yield the target molecule. The synthesis of such fluorinated alkenes can be achieved through various olefination reactions or elimination reactions from more substituted fluoroalkanes.

Table 1: Potential Precursors for this compound Synthesis

| Precursor Compound | Chemical Formula | Key Synthetic Approach to Precursor |

| 1,1,1,2,2-Pentafluorobutane | C4H5F5 | Hydrofluorination of a chlorinated butane |

| 3,3,4,4,4-Pentafluorobut-1-ene | C4H3F5 | Elimination reaction from a polyfluorobutane |

Bromination Reactions in Fluorinated Systems

The introduction of bromine atoms onto the pentafluorobutane scaffold can be achieved through free-radical bromination. This type of reaction is typically initiated by heat or UV light. wikipedia.org The high electronegativity of the fluorine atoms in the 1 and 2 positions significantly influences the regioselectivity of the bromination reaction. The electron-withdrawing effect of the pentafluoroethyl group deactivates the adjacent C-H bonds at the 3-position, making the terminal methyl group (C-4) the more likely site for initial hydrogen abstraction by a bromine radical.

The general mechanism for free-radical halogenation proceeds through three stages: initiation, propagation, and termination. libretexts.org

Initiation: The bromine molecule (Br₂) undergoes homolytic cleavage to form two bromine radicals (Br•) upon exposure to heat or UV light.

Propagation: A bromine radical abstracts a hydrogen atom from the pentafluorobutane, forming hydrogen bromide (HBr) and a pentafluorobutyl radical. This radical then reacts with another molecule of Br₂ to form the monobrominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

Thermal bromination involves heating the reaction mixture to a temperature sufficient to initiate the homolytic cleavage of the bromine-bromine bond. The reaction temperature is a critical parameter that influences both the reaction rate and the selectivity. Higher temperatures can lead to less selective bromination and an increased likelihood of polybromination. For a substrate like 1,1,1,2,2-pentafluorobutane, the reaction would likely be carried out in the gas phase or in an inert solvent to control the reaction conditions. The selectivity of bromination is generally higher than that of chlorination, which is advantageous in targeting specific isomers. chemistrysteps.com

Regioselective and Stereoselective Synthesis of this compound Isomers

Achieving regioselectivity in the dibromination of 1,1,1,2,2-pentafluorobutane to form the 3,4-isomer is a significant challenge. The initial bromination is expected to favor the 4-position due to the electronic effects of the pentafluoroethyl group. Subsequent bromination of 4-bromo-1,1,1,2,2-pentafluorobutane (B1280230) would then occur at the 3-position, which is now activated by the adjacent bromine atom.

Controlling the stereochemistry of the bromine addition at the C-3 and C-4 positions to form specific stereoisomers (e.g., (3R,4S) or (3S,4R) enantiomers, or the meso compound) would likely require a different synthetic approach. One potential strategy involves the stereoselective addition of bromine to a precursor alkene, such as (E)- or (Z)-3,3,4,4,4-pentafluorobut-1-ene. The addition of bromine to alkenes typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. libretexts.orglibretexts.orgmasterorganicchemistry.com By controlling the geometry of the starting alkene, it is possible to influence the stereochemical outcome of the product.

Table 2: Potential Stereochemical Outcomes from Bromine Addition to Pentafluorobutene Isomers

| Starting Alkene Isomer | Type of Addition | Resulting Stereochemistry |

| (E)-3,3,4,4,4-pentafluorobut-1-ene | anti-addition | Racemic mixture of enantiomers |

| (Z)-3,3,4,4,4-pentafluorobut-1-ene | anti-addition | Meso compound |

Novel Synthetic Pathways for Dibromopentafluorobutane Analogues

The development of novel synthetic pathways for dibromopentafluorobutane analogues often focuses on improving selectivity and efficiency. One area of exploration is the use of alternative brominating agents. N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic brominations and can also be used for the bromination of alkanes under specific conditions. wordpress.com The use of NBS can sometimes offer improved selectivity compared to molecular bromine.

Another emerging area is the use of phase-transfer catalysis. elsevierpure.comresearchgate.netalfachemic.com This technique can be particularly useful for reactions involving immiscible phases, such as an aqueous solution of a bromide salt and an organic solution of the fluorinated substrate. A phase-transfer catalyst facilitates the transport of the bromide ion into the organic phase, where it can react. This can allow for milder reaction conditions and potentially improved control over the reaction.

Considerations for Green Chemistry in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acsgcipr.org In the context of synthesizing this compound, several considerations are pertinent.

The use of molecular bromine presents safety and environmental concerns due to its high toxicity and corrosiveness. wordpress.com Green chemistry approaches favor the use of alternative, less hazardous brominating agents. One such alternative is the in situ generation of bromine from bromide salts, such as sodium bromide or potassium bromide, using an oxidizing agent like hydrogen peroxide. rsc.orgresearchgate.netacs.org This approach avoids the handling and transportation of large quantities of elemental bromine.

Furthermore, the choice of solvent is a critical aspect of green chemistry. Ideally, the reaction would be conducted in a solvent that is non-toxic, biodegradable, and easily recyclable. Water is an ideal green solvent, and the use of phase-transfer catalysis can enable reactions between water-insoluble organic substrates and aqueous reagents.

Atom economy is another key principle of green chemistry. The ideal reaction would incorporate all atoms from the reactants into the final product. The addition of bromine to an alkene has a 100% atom economy, making this a more environmentally friendly approach compared to substitution reactions where byproducts like HBr are formed.

Table 3: Green Chemistry Considerations for Bromination

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Reagents | Use of in situ generated bromine from bromide salts and an oxidant instead of molecular bromine. |

| Safer Solvents | Use of water as a solvent with phase-transfer catalysis, or solvent-free conditions. |

| Atom Economy | Preferential use of addition reactions (e.g., bromine to an alkene) over substitution reactions. |

| Energy Efficiency | Use of catalytic methods to lower reaction temperatures and reduce energy consumption. |

Chemical Reactivity and Mechanistic Studies of 3,4 Dibromo 1,1,1,2,2 Pentafluorobutane

Addition Reactions with 3,4-Dibromo-1,1,1,2,2-pentafluorobutene Intermediates:Following the discussion on elimination reactions, this section was designed to investigate the subsequent addition reactions of the resulting brominated pentafluorobutene intermediates. The electrophilic addition of halogens or other reagents to these unsaturated compounds would have been a key focus. The general mechanisms of electrophilic addition to alkenes are well-established, but their application and the specific outcomes for the intermediates derived from 3,4-Dibromo-1,1,1,2,2-pentafluorobutane have not been documented.

Due to the lack of specific research data on the substitution, elimination, and subsequent addition reactions of this compound, it is not possible to construct a scientifically accurate and detailed article that adheres to the requested outline. The existing literature provides a framework of expected reactivity based on similar structures, but without direct experimental evidence, any detailed discussion would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate the chemical behavior of this specific fluorinated compound.

Reactions with Organometallic Reagents

The reactions of vicinal dibromides with organometallic reagents, such as Grignard and Gilman reagents, are expected to proceed via nucleophilic attack on the carbon-bromine bond. The high electronegativity of the fluorine atoms in the pentafluoroethyl group will significantly influence the polarity of the C-Br bonds and the stability of potential intermediates.

Grignard reagents (RMgX) are powerful nucleophiles and strong bases that can react with alkyl halides. youtube.com In the case of this compound, the reaction could potentially lead to a mixture of products, including mono- and di-substituted compounds, as well as elimination products. The reaction is likely to be initiated by the attack of the Grignard reagent on one of the bromine-bearing carbons. researchgate.net

Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents and are known for their utility in coupling reactions with organohalides. pressbooks.pub Their use could potentially offer greater selectivity in the substitution of the bromine atoms, favoring the formation of the mono-substituted product. youtube.com

The expected, though not experimentally confirmed, reactions are summarized in the table below.

| Reagent | Expected Major Product(s) | Plausible Reaction Type |

| Grignard Reagent (e.g., CH₃MgBr) | Mixture of 3-bromo-4-methyl-1,1,1,2,2-pentafluorobutane and 3,4-dimethyl-1,1,1,2,2-pentafluorobutane | Nucleophilic Substitution |

| Gilman Reagent (e.g., (CH₃)₂CuLi) | 3-bromo-4-methyl-1,1,1,2,2-pentafluorobutane | Nucleophilic Substitution (Coupling) |

This table presents hypothetical reaction outcomes based on established principles of organometallic chemistry, pending specific experimental verification for this compound.

Reductive Debromination Mechanisms

Reductive debromination is a characteristic reaction of vicinal dibromides, typically leading to the formation of an alkene. This transformation can be achieved using various reducing agents or electrochemical methods. tsijournals.comnih.gov For polyhalogenated compounds, electrochemical reduction is a promising method for detoxification and transformation. tsijournals.com

The reductive debromination of this compound would be expected to yield 1,1,1,2,2-pentafluoro-3-butene. The mechanism likely proceeds through a stepwise electron transfer process. The initial step involves the transfer of an electron to the molecule, leading to the formation of a radical anion and the cleavage of a carbon-bromine bond to release a bromide ion. A second electron transfer to the resulting radical intermediate would generate a carbanion, which then expels the second bromide ion to form the double bond.

The proposed mechanistic steps for the electrochemical reductive debromination are outlined in the table below.

| Step | Description | Intermediate/Product |

| 1 | Single electron transfer to the C-Br bond. | Radical anion |

| 2 | Cleavage of the C-Br bond. | Bromo-pentafluorobutyl radical + Bromide ion |

| 3 | Second electron transfer to the radical. | Bromo-pentafluorobutyl carbanion |

| 4 | Elimination of the second bromide ion. | 1,1,1,2,2-pentafluoro-3-butene + Bromide ion |

This table outlines a plausible mechanism for the reductive debromination of this compound based on general principles of electrochemical dehalogenation. tsijournals.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a comprehensive analysis involves ¹H, ¹⁹F, and ¹³C NMR, complemented by two-dimensional techniques.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the presence and connectivity of the hydrogen atoms. The molecule contains a single methine proton (-CHBr) and a methylene (B1212753) group (-CH₂Br).

The proton on the carbon adjacent to two bromine atoms (C4) would appear as a triplet due to coupling with the two adjacent protons on C3. The two protons on C3 would be diastereotopic due to the chiral center at C4 and would likely appear as two separate multiplets, each coupled to the proton on C4 and to each other (geminal coupling). The significant electronegativity of the neighboring bromine and the pentafluoroethyl group would shift these signals downfield.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| -CH Br- | 4.5 - 5.0 | Triplet of doublets (td) | ³JHH ≈ 7 Hz, ⁴JHF ≈ 2 Hz |

| -CH ₂Br- | 3.8 - 4.2 | Multiplet | ²JHH ≈ 15 Hz, ³JHH ≈ 7 Hz |

Note: Predicted data is based on computational models and established substituent effects.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the large chemical shift range and the high sensitivity of the ¹⁹F nucleus. nih.gov In this compound, the five fluorine atoms are in two distinct chemical environments: a -CF₃ group and a -CF₂- group.

The -CF₃ group is expected to appear as a triplet due to coupling with the adjacent -CF₂- group. The -CF₂- group would appear as a quartet due to coupling with the -CF₃ group. Long-range coupling to the protons on C3 might also be observed, leading to more complex splitting patterns.

Predicted ¹⁹F NMR Data

| Fluorine Group | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| -CF ₃ | ~ -80 | Triplet (t) | ³JFF ≈ 8 Hz |

| -CF ₂- | ~ -115 | Quartet (q) | ³JFF ≈ 8 Hz |

Note: Predicted data is based on computational models and known chemical shifts for similar fluoroalkanes.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each of the four carbon atoms in this compound is in a unique chemical environment and is expected to produce a distinct signal. The coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.) will result in splitting of the carbon signals.

The carbon of the -CF₃ group will appear as a quartet, while the -CF₂- carbon will be a triplet. The carbon atoms bonded to bromine will also be significantly shifted downfield.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C F₃ | 120 - 125 | Quartet (q) |

| -C F₂- | 110 - 115 | Triplet (t) |

| -C H₂Br | 35 - 40 | Triplet (from long-range C-F coupling) |

| -C HBr- | 45 - 50 | Triplet (from long-range C-F coupling) |

Note: Predicted data is based on computational models.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. chemenu.comnih.govnih.govnist.govmodgraph.co.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the proton on C4 and the protons on C3, confirming their adjacent relationship. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. chemenu.comnist.gov It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₄H₃Br₂F₅. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [C₄H₃⁷⁹Br₂F₅]⁺ | 315.8569 |

| [C₄H₃⁷⁹Br⁸¹BrF₅]⁺ | 317.8549 |

| [C₄H₃⁸¹Br₂F₅]⁺ | 319.8528 |

Note: The fragmentation pattern would likely involve the loss of bromine atoms and fragmentation of the carbon chain, providing further structural confirmation.

Fragment Ion Analysis for Structural Inference

While a publicly available, experimentally verified mass spectrum for this compound is not readily found in the literature, the principles of mass spectrometry allow for a confident prediction of its fragmentation pattern upon electron ionization (EI). The analysis of these fragments is crucial for confirming the molecular structure.

The molecule is expected to fragment at its weakest bonds and form stable carbocations. Key fragmentation pathways would include the loss of bromine atoms and cleavage of the carbon-carbon backbone. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance would result in characteristic isotopic patterns for all bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (m/z).

Predicted Fragmentation Pathways:

Loss of a Bromine Atom: The C-Br bond is relatively weak and its cleavage would lead to the formation of a [C₄H₃BrF₅]⁺ ion. This would be a primary and abundant fragment.

Cleavage of the C2-C3 Bond: Scission between the second and third carbon atoms would yield two significant fragments: the pentafluoroethyl cation [C₂F₅]⁺ (m/z 119) and the dibromoethyl cation [C₂H₃Br₂]⁺.

Loss of the Pentafluoroethyl Radical: Cleavage of the C2-C3 bond can also result in the formation of a [CHBrCH₂Br]⁺ fragment.

Alpha Cleavage: Cleavage of the C3-C4 bond adjacent to the bromine atom at position 3 would result in the loss of a bromomethyl radical (•CH₂Br), leading to a [CF₃CF₂CHBr]⁺ fragment.

A table of predicted principal fragments is provided below.

Predicted Mass Spectrometry Fragments for this compound

| Predicted Fragment Ion | Formula | m/z (using ⁷⁹Br) | Significance |

|---|---|---|---|

| Pentafluoroethyl | [C₂F₅]⁺ | 119 | Confirms the CF₃CF₂- moiety |

| Bromomethyl | [CH₂Br]⁺ | 93 | Indicates a terminal -CH₂Br group |

| Molecular ion minus Bromine | [C₄H₃BrF₅]⁺ | 209 | Indicates loss of a single Br atom |

Note: The m/z values are calculated using the lighter ⁷⁹Br isotope. Corresponding peaks using ⁸¹Br would appear at m/z + 2.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and for separating it from potential isomers. In this method, the sample is vaporized and passed through a long capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase.

For a halogenated compound like this, a non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-1) would typically be used. The high volatility of the compound ensures good chromatographic behavior. The compound would elute from the column at a specific retention time, which can be used for its identification under defined analytical conditions.

The primary utility of GC-MS lies in its ability to:

Assess Purity: Any impurities present in the sample would likely have different retention times and would appear as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Identify Isomers: Structural isomers, such as 1,4-Dibromo-1,1,2,2,3-pentafluorobutane or 2,3-Dibromo-1,1,1,2,3-pentafluorobutane, would have different physical properties and thus different retention times. Furthermore, their mass spectra would exhibit distinct fragmentation patterns, allowing for unambiguous identification. For example, an isomer with a bromine atom at the C2 position would show fragments corresponding to the loss of a •CF₃ group, which would be absent in the target molecule's spectrum.

General GC parameters for analyzing such compounds often involve an oven temperature program that starts at a low temperature (e.g., 40-50 °C) and ramps up to a higher temperature (e.g., 250-300 °C) to ensure the elution of all components. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. While a published spectrum for this specific compound is not available, the expected absorption bands can be predicted based on known frequencies for its constituent bonds.

The molecule's structure (CF₃CF₂CHBrCH₂Br) contains C-F, C-H, C-Br, and C-C bonds, each with characteristic vibrational frequencies.

C-F Stretching: The carbon-fluorine bonds are highly polar and will produce very strong and prominent absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region. The CF₃ and CF₂ groups will have multiple distinct, strong stretches.

C-H Stretching: The sp³ C-H bonds will show medium-intensity stretching vibrations in the 2900-3000 cm⁻¹ range. libretexts.org

C-Br Stretching: The carbon-bromine stretch is expected in the lower frequency "fingerprint region" of the IR spectrum, typically between 500 and 680 cm⁻¹. These absorptions are often weak to medium in intensity.

C-C Stretching: The carbon-carbon single bond stretches will appear as weak bands in the 800-1200 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the less polar bonds. The C-C backbone and C-Br bonds, which may give weak IR signals, could produce more intense signals in the Raman spectrum.

Predicted Spectroscopic Data for this compound

| Vibrational Mode | Bond Type | Predicted IR Absorption Range (cm⁻¹) | Predicted Raman Shift Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| C-H Stretch | sp³ C-H | 2900 - 3000 | 2900 - 3000 | Medium (IR), Strong (Raman) |

| C-F Stretch | C-F | 1100 - 1350 | 1100 - 1350 | Strong (IR), Weak (Raman) |

| C-H Bend | CH₂ | 1400 - 1470 | 1400 - 1470 | Medium (IR) |

| C-C Stretch | C-C | 800 - 1200 | 800 - 1200 | Weak (IR), Medium (Raman) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive data on bond lengths, bond angles, and the conformational arrangement (torsion angles) of the molecule.

To date, a crystal structure for this compound has not been deposited in public crystallographic databases. The successful application of this method would require the growth of a suitable, high-quality single crystal of the compound, which can be a challenging process.

If a structure were determined, it would reveal:

The exact C-C, C-F, C-H, and C-Br bond distances, providing insight into the electronic effects of the fluorine and bromine substituents.

The precise bond angles (e.g., F-C-F, Br-C-C), showing any steric strain or distortion from ideal tetrahedral geometry.

The solid-state conformation of the butane (B89635) backbone, indicating whether it adopts a gauche or anti arrangement.

Details of any intermolecular interactions in the crystal lattice, such as halogen bonding (Br···Br or Br···F interactions), which influence the packing of the molecules.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 1,1,1,2,2 Pentafluorobutane

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. It involves the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. This approach allows for the determination of key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.

For 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a detailed MO analysis would provide insights into how the highly electronegative fluorine atoms and the larger bromine atoms influence the electron density distribution across the carbon backbone. Such a study would calculate the energies of the molecular orbitals and map their shapes, revealing the regions most susceptible to nucleophilic or electrophilic attack. However, specific calculations or diagrams detailing the HOMO-LUMO gap and molecular electrostatic potential for this compound are not available in the reviewed literature.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as molecules. It is frequently used to determine optimized molecular geometries, total energies, and other physical and chemical properties. DFT calculations could provide precise bond lengths, bond angles, and dihedral angles for the most stable structure of this compound.

A systematic DFT study would typically involve the use of various functionals and basis sets to ensure the accuracy of the calculated properties. The resulting data would be presented in a table format, allowing for a clear comparison of the geometric parameters. Unfortunately, no published studies were found that report the results of DFT calculations for the geometry and energy of this compound.

Conformational Analysis and Isomer Stability

Due to the presence of single bonds in its carbon backbone, this compound can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformers. Such studies are critical as the conformation of a molecule can significantly impact its physical properties and reactivity.

A thorough conformational analysis of this compound would involve rotating the molecule around its C-C bonds and calculating the potential energy at each step. This would lead to the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the barriers to rotation. The relative energies of the different isomers (e.g., gauche, anti) would be determined, providing insight into which conformations are most likely to be present at a given temperature. While studies exist for other fluorinated alkanes, highlighting the influence of fluorine on conformational preferences, specific data regarding the rotational barriers and the relative stabilities of the conformers of this compound are not documented in the available scientific literature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides invaluable tools for modeling chemical reactions, allowing for the investigation of reaction mechanisms and the characterization of transition states. For this compound, this could involve studying reactions such as dehalogenation or substitution reactions.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction. Characterization of the transition state's geometry and vibrational frequencies can confirm its identity and provide a deeper understanding of the reaction mechanism. At present, there are no published computational studies that model reaction pathways or characterize transition states involving this compound.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

These predictions are typically performed using methods like DFT. The calculated spectroscopic data would serve as a valuable reference for the experimental characterization of this compound. However, a search of the scientific literature did not yield any studies that report the predicted spectroscopic parameters for this compound.

Environmental Fate and Degradation Pathways of Brominated Fluorinated Butanes

Degradation in Aqueous and Soil Environments

The degradation of halogenated hydrocarbons in the environment is a critical factor in determining their persistence and potential for long-term impact. The primary mechanisms for the breakdown of compounds like 3,4-Dibromo-1,1,1,2,2-pentafluorobutane in water and soil are hydrolysis and biodegradation.

Research on other brominated compounds indicates that hydrolysis can proceed through nucleophilic substitution reactions, where a nucleophile, such as a hydroxide (B78521) ion (OH⁻) in alkaline waters, attacks the carbon atom bonded to the bromine. For some polybrominated compounds, dehydrobromination (the elimination of HBr) can also be a significant degradation pathway, particularly in the presence of a base. However, the high degree of fluorination in this compound may influence the reactivity of the adjacent C-Br bonds. The strong electron-withdrawing effect of the fluorine atoms can affect the stability of any carbocation intermediates that might form during hydrolysis.

Studies on the alkaline hydrolysis of 1,3-dibromo-1,1-difluoroalkanes have shown that these compounds can undergo a two-step process leading to the formation of vinyl carboxylates. This suggests that complex reaction pathways are possible for polyhalogenated alkanes in aqueous environments.

Table 1: General Comparison of Carbon-Halogen Bond Properties and Susceptibility to Hydrolysis

| Bond Type | Bond Energy (kJ/mol) | Relative Susceptibility to Hydrolysis |

| C-F | ~485 | Very Low |

| C-Cl | ~346 | Moderate |

| C-Br | ~290 | High |

| C-I | ~218 | Very High |

This table presents generalized data to illustrate the relative stability of carbon-halogen bonds.

Biodegradation involves the breakdown of organic compounds by microorganisms. The biodegradability of halogenated alkanes is highly variable and depends on factors such as the number and type of halogen atoms, the chain length, and the presence of specific microbial populations with the necessary enzymatic machinery. nih.gov

Highly halogenated compounds are often recalcitrant to biodegradation. nih.gov The C-F bond, in particular, is known for its resistance to microbial attack. While some microorganisms have been shown to dehalogenate chlorinated and brominated compounds, the defluorination of polyfluorinated compounds is a much slower and more challenging process. nih.gov

For alkanes in general, aerobic biodegradation is often initiated by monooxygenase or dioxygenase enzymes, which introduce oxygen into the molecule, making it more susceptible to further degradation. rsc.org However, the presence of multiple halogen atoms can hinder these initial enzymatic attacks. Some bacteria are known to degrade alkanes, but branched-chain and halogenated alkanes are typically more resistant than linear, unhalogenated ones. rsc.org

Research on the biodegradation of per- and polyfluoroalkyl substances (PFAS) has shown that while some transformation of these compounds can occur, complete mineralization (the breakdown to CO₂, water, and inorganic halides) is rare. researchgate.netpku.edu.cn For a compound like this compound, it is plausible that initial biodegradation, if it occurs, would target the C-Br bonds, potentially leaving behind a more persistent fluorinated intermediate.

Bioaccumulation and Biomagnification Potential of Related Compounds

Bioaccumulation is the process by which a substance builds up in an organism from the surrounding environment (water, soil, or air) and through the food chain. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. These processes are of particular concern for persistent, bioaccumulative, and toxic (PBT) chemicals.

The bioaccumulation potential of a chemical is often related to its lipophilicity (tendency to dissolve in fats and lipids), which is commonly estimated by the octanol-water partition coefficient (Kow). Chemicals with high Kow values are more likely to bioaccumulate in the fatty tissues of organisms.

While specific bioaccumulation data for this compound are not available, studies on other halogenated compounds provide some insights. Many brominated flame retardants, for instance, have been shown to be persistent and bioaccumulative. nih.gov Similarly, many chlorinated hydrocarbons are known to bioaccumulate in the food chain. nih.gov

The presence of both bromine and a significant number of fluorine atoms in this compound suggests a complex behavior. The bromine atoms would tend to increase its lipophilicity and, therefore, its bioaccumulation potential. However, the high degree of fluorination can sometimes decrease a molecule's bioavailability and partitioning into lipids compared to its chlorinated or brominated analogs of similar molecular weight.

Table 2: Bioaccumulation Potential of Select Halogenated Compound Classes

| Compound Class | General Bioaccumulation Potential | Key Factors |

| Polychlorinated Biphenyls (PCBs) | High | Persistence, Lipophilicity |

| Polybrominated Diphenyl Ethers (PBDEs) | High | Persistence, Lipophilicity |

| Per- and Polyfluoroalkyl Substances (PFAS) | Variable | Chain length, functional group, protein binding |

| Short-Chain Chlorinated Paraffins (SCCPs) | Moderate to High | Persistence, complex mixture behavior |

This table provides a general overview for classes of related compounds.

Modeling of Environmental Transport and Fate

Environmental fate models are computational tools used to predict the transport, distribution, and persistence of chemicals in the environment. These models integrate a chemical's physicochemical properties (such as vapor pressure, water solubility, and partition coefficients) with environmental parameters to estimate its concentrations in different environmental compartments (air, water, soil, sediment, and biota).

For halogenated alkanes, fugacity-based multimedia models are often employed. nih.gov These models predict the partitioning of a chemical between different environmental media based on its tendency to "escape" from each phase.

Modeling the environmental fate of a compound like this compound would require accurate data on its key physicochemical properties. Due to the lack of experimental data for this specific compound, quantitative structure-property relationship (QSPR) models could be used to estimate these properties based on its molecular structure.

Models applied to other short-chain halogenated alkanes, such as short-chain chlorinated paraffins (SCCPs), have highlighted the importance of considering the properties of individual components within a mixture for accurate risk assessment. nih.govnih.gov These models can help to identify potential sinks for the chemical in the environment, such as sediment or remote cold regions, and to estimate its long-range transport potential.

Toxicological Mechanisms of Brominated Fluorinated Alkanes

Endocrine Disruption Potential and Mechanisms

A significant toxicological concern associated with brominated fluorinated alkanes and related compounds like brominated flame retardants (BFRs) is their potential to act as endocrine-disrupting chemicals (EDCs). numberanalytics.comnih.gov These compounds can interfere with the body's hormonal systems through various mechanisms.

In vitro studies on a range of BFRs have demonstrated their ability to interact with several key components of the endocrine system. nih.gov These interactions include:

Receptor Antagonism: Many BFRs can act as antagonists for androgen receptors (AR) and progesterone (B1679170) receptors (PR), meaning they bind to these receptors without activating them, thereby blocking the action of natural hormones. nih.gov

Thyroid Hormone System Disruption: BFRs can interfere with the thyroid hormone system, which is crucial for development and metabolism. numberanalytics.com Mechanisms include competing with the natural thyroid hormone, thyroxine (T4), for binding to its transport protein, transthyretin (TTR). nih.gov This can disrupt the transport and availability of thyroid hormones in the body. Hydroxylated metabolites of some BFRs, such as polybrominated diphenyl ethers (PBDEs), have been shown to have a high affinity for thyroid hormone receptors and transport proteins. nih.gov

Enzyme Inhibition: Certain BFRs can inhibit enzymes involved in hormone metabolism, such as estradiol (B170435) sulfotransferase (E2SULT), which is responsible for the sulfation and subsequent deactivation of estradiol. nih.gov

The endocrine-disrupting profiles can vary significantly between different BFRs, with some demonstrating potencies higher than natural ligands in certain in vitro assays. nih.gov

Table 1: Observed Endocrine-Disrupting Mechanisms of Brominated Flame Retardants (BFRs)

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Receptor Antagonism | Androgen Receptor (AR) | Blocks natural androgen activity | nih.gov |

| Receptor Antagonism | Progesterone Receptor (PR) | Blocks natural progesterone activity | nih.gov |

| Transport Protein Binding | Transthyretin (TTR) | Competes with thyroxine (T4), disrupting its transport | nih.govnih.gov |

| Enzyme Inhibition | Estradiol Sulfotransferase (E2SULT) | Inhibits estradiol metabolism | nih.gov |

Neurodevelopmental Toxicity Mechanisms

Exposure to brominated alkanes, particularly during critical developmental windows, has been linked to neurotoxicity. researchgate.netresearchgate.net The developing nervous system is uniquely vulnerable to these compounds.

Key mechanisms underlying the neurodevelopmental toxicity of BFRs include:

Thyroid Hormone Disruption: As discussed previously, interference with the thyroid hormone system is a primary mechanism. researchgate.net Thyroid hormones are essential for normal brain development, including processes like neuronal differentiation, migration, and synaptogenesis. Disruption of thyroid hormone signaling by BFRs is widely considered a major contributor to their developmental neurotoxicity. nih.govresearchgate.net

Alterations in Neurotransmitter Systems: BFRs can alter the normal transport and function of neurotransmitters. For example, hexabromocyclododecane (HBCD) has been shown to affect the uptake of neurotransmitters in the brain. researchgate.net In vitro studies indicate that some PBDEs can impact neurotransmitter release and postsynaptic receptors, including GABA and nicotinic acetylcholine (B1216132) receptors. nih.gov

Induction of Oxidative Stress: Several in vitro studies have found that BFRs can induce apoptotic cell death in neurons, a process linked to the generation of reactive oxygen species (ROS) and oxidative stress. nih.gov

Disruption of Calcium Homeostasis: Intracellular calcium (Ca2+) signaling is fundamental for numerous neuronal functions, including neurotransmitter release and synaptic plasticity. Some BFRs and their metabolites have been shown to disrupt Ca2+ homeostasis in neuronal cells. nih.govresearchgate.net

Neonatal exposure to compounds like HBCD and PBDEs in animal models has resulted in lasting neurobehavioral deficits, such as abnormalities in spontaneous behavior, learning, and memory. researchgate.netresearchgate.net

Genotoxicity and Mutagenicity Assessments

The potential for brominated alkanes to cause genetic damage (genotoxicity) or mutations (mutagenicity) is a critical aspect of their toxicological profile. The presence of a carbon-bromine bond can be a structural alert for genotoxicity.

Assessments of related halogenated alkanes have shown that:

Analogous compounds, such as 1-bromo-2-chloroethane, have been found to exhibit genotoxic, mutagenic, and clastogenic (chromosome-damaging) activity, readily binding to and damaging DNA. nih.gov

Studies on brominated disinfection by-products in water have indicated that organic bromines are significant contributors to genotoxicity. researchgate.net Research comparing brominated and chlorinated nitromethanes found the brominated versions to be more cytotoxic and genotoxic. researchgate.net

Quantitative structure-activity relationship (QSAR) models for small brominated alkyl alcohols suggest a carcinogenic potential that may operate through a genotoxic mode of action. mst.dk

However, in vivo tests on some brominated compounds, such as the trihalomethane bromoform, have not always shown evidence of genotoxicity, despite positive results in in vitro systems. nih.gov This highlights that the genotoxic potential can be dependent on the specific chemical structure, metabolic activation, and the test system used.

Hepatic Toxicity Mechanisms (e.g., Liver Damage)

The liver is a primary site for the metabolism of foreign compounds and a target organ for the toxicity of many brominated alkanes. mdpi.com Due to their lipophilic nature, these compounds can accumulate in lipid-rich organs like the liver. mdpi.com

Mechanisms of liver toxicity include:

Metabolic Activation: The biotransformation of brominated alkanes can lead to the formation of reactive intermediates that are toxic to liver cells. For the anesthetic halothane (B1672932), a brominated and fluorinated alkane, it is postulated that its metabolism via a reductive pathway (see section 7.6.1) produces a reactive, debrominated derivative that can cause extensive liver necrosis. nih.gov

Enzyme Induction and Oxidative Stress: Exposure to BFRs has been associated with the upregulation of cytochrome P450 (CYP450) enzymes in the liver. mdpi.com While this is a detoxification response, it can also lead to increased production of reactive oxygen species and oxidative stress, contributing to cellular damage.

Interference with Metabolism: Studies suggest that BFRs may interfere with glucose and lipid metabolism in the liver, potentially by influencing the expression of key regulatory proteins. mdpi.com

Epidemiological studies in the U.S. adult population have found associations between serum levels of various BFRs and elevated levels of liver function biomarkers, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transaminase (GGT), which are indicators of liver injury. mdpi.comnih.gov

Table 2: Liver Function Biomarkers Associated with BFR Exposure

| Biomarker | Indication | Association with BFRs | Reference |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Liver cell damage | Positive | mdpi.comnih.gov |

| Aspartate Aminotransferase (AST) | Liver cell damage | Positive | mdpi.comnih.gov |

| Gamma-Glutamyl Transaminase (GGT) | Liver damage, bile duct issues | Positive | mdpi.comnih.gov |

| Alkaline Phosphatase (ALP) | Liver or bile duct issues | Positive | mdpi.comnih.gov |

Mechanisms of Immune System Modulation

The potential for brominated fluorinated alkanes to modulate the immune system is an area of toxicology that requires further investigation. While data is limited, existing literature suggests that this is an area of concern. For instance, reviews on the toxicity of PBDEs have identified the need for more comprehensive data on their immunological effects. ratcatinc.com Similarly, refined risk assessments for other related compounds, like brominated phenols, would benefit from dedicated immunotoxicity studies. nih.gov

Toxicokinetics and Metabolism of Brominated Fluoroalkanes

The absorption, distribution, metabolism, and excretion (toxicokinetics) of brominated fluoroalkanes determine their internal concentration and persistence in the body. The specific halogen atoms play a crucial role in these processes.

Studies comparing a series of brominated and chlorinated haloacetates in rats revealed that the degree of bromine substitution significantly influences their disposition. nih.gov Key findings include:

Elimination Half-Life: Tri-halogenated haloacetates containing more bromine atoms (e.g., tribromoacetate) had shorter blood elimination half-lives compared to their chlorinated counterparts (e.g., trichloroacetate). nih.gov

Metabolism vs. Excretion: The patterns of elimination vary. Some compounds are characterized by low metabolism and moderate renal clearance, while others undergo high metabolism. nih.gov

Metabolism can proceed through several pathways, including oxidation and conjugation with glutathione (B108866) (GSH). nih.gov

A key step in the metabolism of brominated alkanes is the cleavage of the carbon-bromine (C-Br) bond, which can occur through either oxidative or reductive pathways.

Oxidative Debromination: This process involves the oxidation of the molecule, often mediated by cytochrome P450 enzymes, which can lead to the removal of a bromine atom. nih.gov This is a common pathway for the detoxification of many xenobiotics.

Reductive Debromination: This pathway involves the addition of an electron to the molecule, leading to the expulsion of a bromide ion. This is particularly relevant under low-oxygen (hypoxic) conditions, such as those that can occur in the liver. nih.gov The relatively weak bond energy of the C-Br bond makes it susceptible to this type of reaction. nih.gov Reductive metabolism is often linked to the formation of highly reactive free radical intermediates, which can then bind to cellular macromolecules like lipids and proteins, leading to toxicity. nih.gov For example, the hepatotoxicity of halothane is more strongly associated with its reductive metabolic pathway than its oxidative one. nih.gov

CYP Enzyme-Mediated Biotransformation

The initial phase of metabolism for many halogenated hydrocarbons is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. nih.gov These enzymes catalyze a variety of reactions, including oxidation, reduction, and dehalogenation. tandfonline.com For halogenated alkanes, both oxidative and reductive metabolic pathways have been identified and are crucial in determining the toxicological outcome. nih.govnih.gov

The specific CYP isozyme, CYP2E1, has been identified as a primary catalyst in the bioactivation of numerous halogenated hydrocarbons. tandfonline.com This enzyme is inducible by substances like ethanol, meaning that exposure to such agents can increase the rate of metabolism and potentially the toxicity of these compounds. tandfonline.com

The metabolism of halogenated alkanes by CYP enzymes can proceed through two main pathways:

Oxidative Metabolism: This pathway typically involves the abstraction of a hydrogen atom, followed by the introduction of an oxygen atom, leading to the formation of an alcohol. This alcohol can then be further metabolized. For compounds lacking hydrogen atoms at certain positions, an oxidative halosylation mechanism has been proposed. nih.gov

Reductive Metabolism: Under anaerobic or low-oxygen conditions, CYP enzymes can catalyze the reductive dehalogenation of polyhalogenated alkanes. nih.gov This process involves the transfer of electrons to the substrate, leading to the formation of a radical anion that can then eliminate a halide ion to form a carbon-centered radical. nih.govnih.gov These radicals are often highly reactive and can initiate damaging processes like lipid peroxidation. nih.govnih.gov

The specific pathway followed depends on the structure of the alkane, the specific CYP isozyme involved, and the oxygen concentration in the tissue. nih.govnih.gov For a compound like 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, both oxidative dehalogenation and reductive debromination are plausible initial metabolic steps. The presence of both bromine and fluorine atoms introduces complexity, as the relative ease of cleavage of carbon-bromine versus carbon-fluorine bonds will influence the metabolic route. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-fluorine bond.

Table 1: Potential CYP-Mediated Metabolic Pathways for Halogenated Alkanes

| Metabolic Pathway | General Reaction | Potential Intermediate for this compound |

| Oxidative Dehalogenation | R-X + O₂ + NADPH + H⁺ → R-OH + X⁻ + NADP⁺ + H₂O | Hydroxylated pentafluorobutane derivatives |

| Reductive Dehalogenation | R-X + e⁻ → [R-X]•⁻ → R• + X⁻ | Brominated pentafluorobutyl radical |

This table presents generalized pathways for halogenated alkanes. Specific metabolites for this compound have not been empirically determined.

Phase II Conjugation (Glucuronidation, Sulfation)

Following Phase I metabolism, the resulting metabolites, which often possess new functional groups like hydroxyl groups, undergo Phase II conjugation reactions. uomus.edu.iqpharmacy180.com These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the metabolite. numberanalytics.comdrughunter.com This process generally increases the water solubility of the compound, detoxifies reactive intermediates, and facilitates their excretion from the body via urine or bile. uomus.edu.iqpharmacy180.com

Glucuronidation: This is a major detoxification pathway catalyzed by UDP-glucuronosyltransferases (UGTs). washington.eduwashington.edu These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a suitable functional group on the substrate. uomus.edu.iq For hydroxylated metabolites of brominated fluorinated alkanes, O-glucuronidation would be the expected pathway.

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.gov Similar to glucuronidation, sulfation increases the polarity of the metabolite.

The efficiency of glucuronidation versus sulfation can vary depending on the specific substrate and the tissue in which the metabolism is occurring. nih.gov For some hydroxylated brominated compounds, glucuronidation has been shown to be the more predominant pathway. nih.gov

Table 2: Major Phase II Conjugation Reactions

| Conjugation Reaction | Enzyme Family | Endogenous Cofactor | General Product |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Glucuronide conjugate |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate conjugate |

This table outlines the general characteristics of major Phase II conjugation reactions relevant to the metabolism of hydroxylated xenobiotics.

In Vitro and In Vivo Toxicological Assay Methodologies

A variety of in vitro and in vivo methodologies are employed to assess the toxicology of halogenated hydrocarbons. These assays aim to elucidate mechanisms of toxicity, identify target organs, and establish dose-response relationships.

In Vitro Assays:

Microsomal Assays: Liver microsomes, which are rich in CYP enzymes, are widely used to study the metabolism of xenobiotics. nih.govnih.gov By incubating the test compound with microsomes and cofactors like NADPH, researchers can identify metabolites and determine the kinetics of their formation. nih.gov These assays can also be used to assess the potential for enzyme inhibition or induction.

Cell Culture Systems: Various cell lines, particularly those derived from the liver (e.g., hepatocytes), are used to investigate cytotoxicity, genotoxicity, and specific mechanisms of action. researchgate.net For instance, the Ames test, which uses bacteria to test for gene mutations, and the micronucleus test in mammalian cells, which indicates chromosomal damage, are common genotoxicity assays. researchgate.nettaylorandfrancis.com

Embryo Culture: Whole embryo culture systems, for example using rat embryos, can be utilized to assess the potential for developmental toxicity and teratogenicity of a compound. nih.gov

In Vivo Assays:

Acute Toxicity Studies: These studies involve the administration of a single high dose of the substance to laboratory animals, such as rats or mice, to determine the immediate toxic effects and the median lethal dose (LD50).

Sub-chronic and Chronic Toxicity Studies: These involve repeated exposure to the compound over a longer period (e.g., 28 days, 90 days, or up to 2 years) to evaluate the cumulative toxic effects and identify target organs. Histopathological examination of tissues is a key component of these studies.

Metabolism and Pharmacokinetic Studies: These studies in animal models trace the absorption, distribution, metabolism, and excretion (ADME) of a compound. This provides crucial information on its bioavailability, metabolic fate, and potential for bioaccumulation.

The selection of appropriate assay methodologies depends on the specific toxicological endpoint of interest and the physicochemical properties of the test substance.

Table 3: Common Toxicological Assay Methodologies for Halogenated Hydrocarbons

| Assay Type | Model System | Toxicological Endpoint(s) |

| In Vitro | Liver Microsomes | Metabolism, enzyme kinetics, metabolite identification |

| Cultured Mammalian Cells | Cytotoxicity, genotoxicity, mechanistic pathways | |

| Rat Embryo Culture | Developmental toxicity, teratogenicity | |

| In Vivo | Rodent Models (Rats, Mice) | Acute toxicity (LD50), target organ toxicity, carcinogenicity, reproductive and developmental toxicity, ADME |

This table provides a summary of commonly used in vitro and in vivo assays for evaluating the toxicology of halogenated hydrocarbons.

Applications of 3,4 Dibromo 1,1,1,2,2 Pentafluorobutane in Organic Synthesis

As a Versatile Building Block for Fluorinated Organic Compounds

3,4-Dibromo-1,1,1,2,2-pentafluorobutane is a fluorinated organic compound available for research and development purposes. synquestlabs.com The presence of a pentafluorobutyl group and two bromine atoms makes it a potential building block in the synthesis of more complex fluorinated molecules. The introduction of fluorine atoms or fluoroalkyl groups into organic compounds is a significant strategy in medicinal chemistry and materials science, as it can enhance properties such as metabolic stability, bioavailability, and lipid solubility. chembuyersguide.com While this compound is offered for organic synthesis, specific examples of its direct application as a versatile building block are not extensively detailed in publicly available scientific literature. lookchem.com Its structural features, however, suggest its potential utility in creating diverse fluorinated structures.

Precursor for Carbon-Carbon Bond Formation Reactions

The carbon-bromine bonds in this compound are reactive sites that can potentially participate in various carbon-carbon bond-forming reactions. Such reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex molecules. Organobromine compounds are often used in coupling reactions, such as Suzuki, Stille, or Grignard reactions, to form new carbon-carbon bonds. While the general principles of organic chemistry suggest this potential, specific documented examples of this compound being used as a precursor in named carbon-carbon bond formation reactions are not readily found in the surveyed literature.

Intermediate in the Synthesis of Specialty Fluorinated Chemicals

Given its structure, this compound can be considered a potential intermediate in the synthesis of specialty fluorinated chemicals. One of its listed precursors is 3,3,4,4,4-pentafluorobutan-2-ol. molbase.com This suggests a synthetic pathway to the title compound, which could then be further modified to produce other high-value fluorinated products. Specialty fluorinated chemicals are utilized in a wide array of applications, including pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.com However, specific industrial or large-scale synthetic applications of this compound as a key intermediate are not prominently documented in public-domain research.

Role in the Synthesis of Polymeric Materials

Fluorinated polymers possess a unique combination of properties, including chemical resistance, thermal stability, and low surface energy. chemicalbook.com Dibromo compounds can sometimes be used as initiators or chain transfer agents in polymerization reactions or as monomers in condensation polymerization. Theoretically, this compound could be explored for incorporation into polymer backbones or as a precursor to fluorinated monomers. A related compound, 1-Bromo-4,4,4-trifluorobutane, has been noted for its potential use in polymer synthesis due to its interaction with copper. chemicalbook.com However, there is no specific research found that details the use of this compound in the synthesis of polymeric materials.

Potential as a Halon Replacement Candidate

The phase-out of halon fire extinguishing agents due to their high ozone depletion potential has prompted research into replacements. cymitquimica.com An ideal replacement would have effective fire suppression capabilities, low toxicity, and be environmentally benign. Brominated compounds are effective fire suppressants because bromine radicals can interrupt the chain reactions of combustion. cymitquimica.com Research has focused on "tropodegradable" bromocarbons, which have short atmospheric lifetimes, to minimize ozone impact. cymitquimica.com

A number of fluorinated and brominated compounds have been investigated as potential halon replacements. For instance, 2-bromo-3,3,4,4,4-pentafluorobutene, a structurally similar unsaturated compound, has been considered. habitablefuture.org The United States Air Force has also explored various candidates, including hydrobromofluorocarbons (HBFCs). habitablefuture.org While this compound fits the general chemical profile of a brominated halocarbon, no specific studies or evaluations of its fire suppression performance or suitability as a Halon replacement were identified in the available research. habitablefuture.orgchemicalbook.com

Advancing the Understanding of this compound: Research Gaps and Future Imperatives

The study of halogenated organic compounds is of significant interest due to their diverse industrial applications and potential environmental and health impacts. Within this broad class of chemicals, this compound represents a specific molecule for which a comprehensive scientific understanding remains largely undeveloped. While general knowledge exists for broader categories of halogenated hydrocarbons and brominated flame retardants, specific data on this particular compound is notably scarce. This article delineates the critical research gaps and outlines future research directions necessary to build a thorough and scientifically robust profile of this compound.

Research Gaps and Future Directions

Currently, detailed and optimized synthetic methodologies for 3,4-Dibromo-1,1,1,2,2-pentafluorobutane are not well-documented in publicly accessible literature. While general methods for the synthesis of halogenated alkanes exist, such as the hydrofluorination of a chloro precursor to produce pentafluorobutane, specific procedures for the dibromination of a pentafluorobutane backbone at the 3 and 4 positions are not described. google.comgoogle.com

Future research should focus on:

Developing and optimizing various synthetic pathways. This could include the direct bromination of 1,1,1,2,2-pentafluorobutane or the transformation of other functionalized butane (B89635) derivatives.

Investigating different catalysts and reaction conditions to improve yield, selectivity, and economic viability. For instance, methods for synthesizing 1,4-dibromobutane (B41627) from tetrahydrofuran (B95107) using hydrobromic and sulfuric acids are well-established and could potentially be adapted. chemicalbook.comyoutube.com

Exploring photochemical and free radical bromination reactions as potential routes to introduce bromine atoms at specific positions on the fluorinated carbon chain.

The environmental fate and transformation of this compound are entirely unknown. General principles of environmental chemistry suggest that as a halogenated hydrocarbon, it may be persistent and subject to long-range transport. However, the interplay of the highly electronegative fluorine atoms and the more reactive bromine atoms on its environmental behavior is a key area for investigation.

Future research priorities include:

Studying its atmospheric fate, including potential for ozone depletion and global warming, given the presence of fluorine and bromine.

Investigating its behavior in aquatic systems. This includes hydrolysis rates, potential for photolysis, and partitioning between water, sediment, and biota. The presence of fluoride (B91410) ions from potential degradation could also impact aquatic environments. europa.eu

Determining its persistence and potential for bioaccumulation. Halogenated hydrocarbons are often lipophilic and can accumulate in fatty tissues. noaa.gov Research is needed to understand if this compound follows this pattern.

Identifying potential degradation products and their environmental impact. The release of fluoride and bromide ions into the environment is a potential concern. dcceew.gov.au

There is a complete lack of toxicological data for this compound. General information on halogenated hydrocarbons suggests potential for toxicity, including hepatotoxicity and nephrotoxicity. researchgate.netnih.govnc.gov The presence of both fluorine and bromine may lead to unique toxicological properties.

Key areas for future toxicological research are:

Acute and chronic toxicity studies across different exposure routes (inhalation, dermal, oral) to determine its potential health effects.

Genotoxicity and carcinogenicity assays to assess its mutagenic and cancer-causing potential. Some halogenated compounds are known carcinogens. iloencyclopaedia.org

Mechanistic studies to understand how it interacts with biological systems at the molecular level. The high electronegativity of fluorine can influence how the molecule interacts with enzymes and receptors. chemenu.com

Developmental and reproductive toxicity studies to evaluate its potential impact on these critical endpoints.

The absence of dedicated analytical methods for this compound hinders any effort to study its environmental presence or toxicological effects. While general methods for brominated flame retardants and other halogenated compounds exist, such as gas chromatography-mass spectrometry (GC-MS), these need to be adapted and validated for this specific compound. nih.govnih.govthermofisher.commdpi.com

Future research should aim to:

Develop and validate sensitive and selective analytical methods for its detection and quantification in various matrices, including air, water, soil, and biological tissues.

Explore different ionization techniques in mass spectrometry, such as electron capture negative ionization (ECNI), which can be more sensitive for polybrominated compounds. nih.gov

Investigate the use of different chromatographic separation techniques, including high-resolution gas chromatography, to separate it from potential isomers and other halogenated compounds. thermofisher.com

Develop certified reference materials to ensure the quality and comparability of analytical data across different laboratories.

Considering the potential for persistence and toxicity associated with halogenated hydrocarbons, research into sustainable practices from the outset is crucial.

Future research in this area should focus on:

Developing "green" synthetic routes that minimize the use of hazardous reagents and solvents and reduce waste generation.

Investigating potential bioremediation or chemical degradation strategies for the compound. This could involve exploring microbial pathways or advanced oxidation processes to break it down into less harmful substances.

常见问题

Basic Research Questions

Q. What are the key physical-chemical properties of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane critical for experimental design?

- The compound has a density of 2.057 g/cm³, boiling point of 128.5°C, and molecular weight of 305.867 g/mol. Its refractive index (1.409) and LogP value (3.34) suggest moderate polarity, influencing solvent selection for reactions. Safety data indicate irritant properties (Xi hazard code), necessitating strict handling protocols (e.g., fume hoods, PPE) .

Q. How can spectroscopic methods confirm the identity and purity of this compound?

- 1H/13C NMR : Assign chemical shifts to confirm bromine and fluorine substitution patterns. For analogous brominated fluorocarbons, coupling constants and splitting patterns help resolve stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₄H₃Br₂F₅) via isotopic peaks for Br (1:1 ratio for two Br atoms) and F .

Q. What crystallographic parameters are essential for resolving halogen bonding in brominated fluorocarbons?

- For related compounds (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran), orthogonal space groups (e.g., P2₁2₁2₁) and unit cell dimensions (a = 9.4301 Å, b = 9.4561 Å, c = 24.8572 Å) are critical. Br⋯Br interactions (distance: 3.814 Å; θ = 136.0°, φ = 135.1°) stabilize 3D networks, analyzed via Hirshfeld surfaces .

Advanced Research Questions

Q. How do reaction conditions influence unexpected byproduct formation in halogenated fluorocarbon synthesis?

- Modifying reaction temperature and duration can alter pathways. For example, heating 1,1-diphenylprop-2-yne-1-ol with bromine at reflux (vs. room temperature) led to unexpected cyclization via Favorskii-type mechanisms in a related compound. Monitor intermediates using in situ IR or GC-MS to optimize yield .

Q. What strategies resolve discrepancies between computational and experimental structural data for brominated fluorocarbons?

- Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental crystallographic data (e.g., torsion angles, bond lengths). For 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, deviations in dihedral angles (e.g., −173.3° vs. −175.7°) highlight steric effects from phenyl groups .

Q. How do intermolecular interactions (C–H⋯H, Br⋯Br) affect crystallization of halogenated fluorocarbons?

- C–H⋯H interactions (2.3–2.5 Å) and Type I Br⋯Br contacts (3.814 Å) drive 3D packing. Use Mercury software to analyze close contacts and symmetry operations (e.g., space group P2₁2₁2₁) for predicting polymorphs .

Q. What safety protocols are critical for handling this compound?

- Follow R36/37/38 risk codes: Use nitrile gloves, splash goggles, and ventilated enclosures. Store in amber glass under inert gas (N₂/Ar) to prevent decomposition. Emergency procedures include neutralization with NaHCO₃ for spills .

Methodological Tables

| Parameter | Value for this compound | Source |

|---|---|---|

| Density (g/cm³) | 2.057 | |

| Boiling Point (°C) | 128.5 | |

| Molecular Formula | C₄H₃Br₂F₅ | |

| Space Group | P2₁2₁2₁ (for analogous compounds) | |

| Br⋯Br Distance (Å) | 3.814 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |